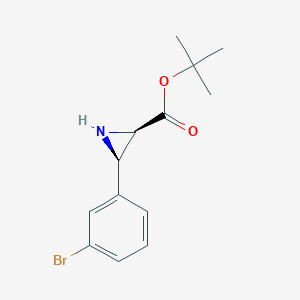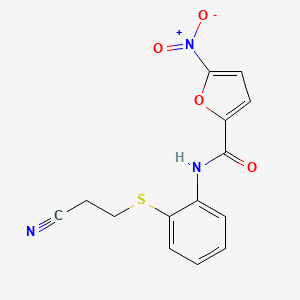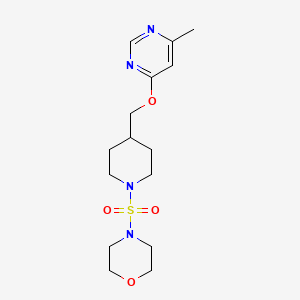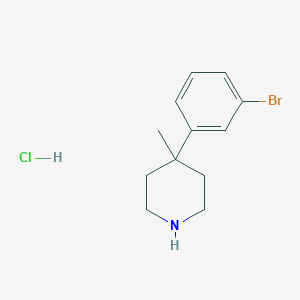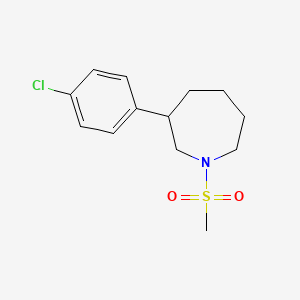
(2R)-4-Cyclopropyl-2-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-4-Cyclopropyl-2-methylbutanoic acid, also known as valdecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation caused by osteoarthritis, rheumatoid arthritis, and menstrual cramps. It is a COX-2 inhibitor, which means it selectively blocks the production of prostaglandins that cause pain and inflammation, while sparing the COX-1 enzyme that protects the stomach lining.
Mechanism of Action
Valdecoxib selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins that cause pain and inflammation. By blocking the production of these prostaglandins, (2R)-4-Cyclopropyl-2-methylbutanoic acid reduces pain and inflammation without affecting the COX-1 enzyme, which is responsible for the production of prostaglandins that protect the stomach lining.
Biochemical and physiological effects:
Valdecoxib has been shown to have several biochemical and physiological effects, including reducing the production of inflammatory cytokines, decreasing leukocyte infiltration, and inhibiting the expression of adhesion molecules. These effects contribute to the anti-inflammatory and analgesic properties of (2R)-4-Cyclopropyl-2-methylbutanoic acid.
Advantages and Limitations for Lab Experiments
Valdecoxib has several advantages for laboratory experiments, including its high selectivity for COX-2, its ability to reduce pain and inflammation without affecting the stomach lining, and its well-established safety profile. However, (2R)-4-Cyclopropyl-2-methylbutanoic acid also has some limitations, such as its potential for causing cardiovascular side effects and its limited availability due to its withdrawal from the market.
Future Directions
There are several future directions for research on (2R)-4-Cyclopropyl-2-methylbutanoic acid, including investigating its potential therapeutic benefits in other conditions, such as Alzheimer's disease, cancer, and cardiovascular diseases. Additionally, new COX-2 inhibitors with improved safety profiles and fewer side effects are being developed, which may provide alternative treatment options for pain and inflammation. Finally, further studies are needed to better understand the mechanisms of action of COX-2 inhibitors, and to identify new targets for the treatment of pain and inflammation.
Synthesis Methods
Valdecoxib can be synthesized by several methods, including the condensation of 4-cyclopropyl-2-methylbutanone with benzene sulfonamide in the presence of sodium hydride, or by the reaction of 4-cyclopropyl-2-methylbutanoyl chloride with sodium salt of 4-aminobenzenesulfonic acid.
Scientific Research Applications
Valdecoxib has been extensively studied for its anti-inflammatory and analgesic effects in various preclinical and clinical studies. It has been shown to be effective in reducing pain and inflammation in animal models of arthritis, as well as in human clinical trials. Valdecoxib has also been investigated for its potential therapeutic benefits in other conditions, such as Alzheimer's disease, cancer, and cardiovascular diseases.
properties
IUPAC Name |
(2R)-4-cyclopropyl-2-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-6(8(9)10)2-3-7-4-5-7/h6-7H,2-5H2,1H3,(H,9,10)/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCRROGJBGWHCF-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1CC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC1CC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-4-Cyclopropyl-2-methylbutanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(4-Methylphenyl)piperazin-1-yl]-3-(2,4,6-trimethylphenoxy)propan-2-ol](/img/structure/B2464442.png)
![(2Z)-7-(diethylamino)-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2464443.png)
![2-(2-((4-Chlorophenyl)thio)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2464445.png)
![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2464449.png)

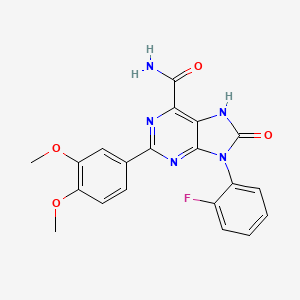
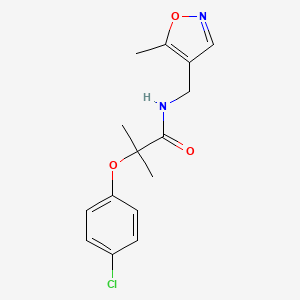
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2464457.png)
